4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFDJJKFCUVOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621825 | |
| Record name | 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474706-38-2 | |
| Record name | 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 4 Bromo 5 4 Methoxyphenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization
This indicates that the spectral properties of 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole may not have been published or are not indexed in the databases and journals accessible through standard search methods. Further research or de novo synthesis and characterization would be required to generate the data necessary to fulfill the requested article structure.
Spectroscopic and Structural Analysis of this compound
Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound This compound is not publicly available. Detailed research findings on its mass spectrometry, X-ray crystallography, and UV-Vis spectroscopy could not be located.
Therefore, it is not possible to provide the requested in-depth analysis for the specified subsections:
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
To maintain scientific accuracy and strictly adhere to the provided instructions, which forbid the inclusion of information outside the explicit scope of the requested compound, this article cannot be generated. Information on related isomers or similar pyrazole (B372694) derivatives would not be a valid substitute for the specific data required for "this compound."
Computational and Quantum Chemical Investigations of 4 Bromo 5 4 Methoxyphenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) has become a important tool in computational chemistry for elucidating the structural and electronic properties of molecular systems, including a wide array of pyrazole (B372694) derivatives. eurasianjournals.com DFT calculations are employed to determine the most stable conformation of a molecule, its optimized geometry, by finding the minimum energy state on the potential energy surface. nih.gov For 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole, this process involves the computational modeling of its constituent atoms and the electrons that form its chemical bonds.
The B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is a commonly utilized level of theory for such calculations, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net The geometry optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is reached, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov These optimized parameters provide a theoretical representation of the molecule's three-dimensional structure in the gaseous phase.
The optimized geometry of this compound is expected to feature a near-planar pyrazole ring, a characteristic of many pyrazole derivatives. nih.gov The phenyl and methoxy (B1213986) groups will have specific orientations relative to the pyrazole core, which are determined by electronic and steric effects. The bromine atom, being a bulky substituent, will also influence the local geometry of the pyrazole ring.
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Pyrazole Derivative (Example Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (pyrazole) | 1.39 - 1.42 | C-N-N (pyrazole) | 105 - 112 |
| C-N (pyrazole) | 1.32 - 1.38 | N-N-C (pyrazole) | 108 - 115 |
| N-N (pyrazole) | 1.35 - 1.39 | C-C-C (phenyl) | 118 - 121 |
| C-Br | 1.88 - 1.92 | C-O-C (methoxy) | 117 - 120 |
| C-O (methoxy) | 1.35 - 1.38 |
Note: This table provides example data based on typical values for substituted pyrazoles and is for illustrative purposes. Actual calculated values for this compound would require a specific DFT calculation.
In numerous studies, the optimized geometric parameters obtained from DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have shown excellent agreement with experimental XRD data for a variety of substituted pyrazoles. researchgate.netresearchgate.net The comparison typically reveals minimal deviations between the calculated and experimental bond lengths and angles, often with correlation coefficients exceeding 90%. tandfonline.com These strong correlations provide confidence in the predictive power of DFT for determining the molecular structures of new or uncharacterized pyrazole compounds. It is a standard and accepted practice to infer the accuracy of a theoretical model for a specific molecule based on its performance with closely related structures.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. derpharmachemica.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov
For this compound, the spatial distribution of the HOMO and LUMO would be of particular interest. In many pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO is distributed over the pyrazole ring and any electron-withdrawing groups. nih.gov In this specific molecule, the methoxyphenyl group is electron-donating, and the bromine atom has both electron-withdrawing inductive effects and electron-donating resonance effects. DFT calculations would reveal that the HOMO is likely concentrated on the methoxyphenyl ring and the pyrazole core, while the LUMO may be more localized on the pyrazole ring and influenced by the bromine atom. The HOMO-LUMO energy gap for this compound is expected to be in a range that suggests moderate reactivity, a common characteristic of many biologically active pyrazole derivatives.
Table 2: Representative FMO Data for a Substituted Pyrazole Derivative (Example Data)
| Parameter | Energy (eV) |
| EHOMO | -6.5 to -5.5 |
| ELUMO | -1.5 to -0.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Note: This table provides example data based on typical values for substituted pyrazoles and is for illustrative purposes. Actual calculated values for this compound would require a specific DFT calculation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different regions of electrostatic potential. nih.gov Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to intermediate electrostatic potentials.
For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, as well as the oxygen atom of the methoxy group. nih.gov These sites would be the primary targets for electrophiles. The hydrogen atoms, particularly the N-H proton of the pyrazole ring, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack or hydrogen bonding interactions. The bromine atom, being electronegative, would also influence the electrostatic potential in its vicinity. The MEP analysis provides a visual representation of the molecule's reactivity landscape and complements the insights gained from FMO analysis.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govnih.gov It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule. nih.gov The NBO method analyzes the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
Table 3: Representative NBO Analysis Data for Intramolecular Interactions (Example Data)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(N1) | π(C2-C3) | 15 - 25 |
| LP(O) | σ(C-C) | 5 - 15 |
| π(C-C)phenyl | π*(C-N)pyrazole | 2 - 8 |
Note: This table provides example data based on typical values for substituted pyrazoles and is for illustrative purposes. Actual calculated values for this compound would require a specific NBO calculation.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value of η corresponds to a harder, less reactive molecule.
Global Softness (S): Is the reciprocal of chemical hardness (S = 1 / η) and represents the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η. A higher electrophilicity index indicates a stronger electrophile.
For this compound, the calculation of these descriptors would provide a comprehensive picture of its chemical reactivity. Based on the expected electronic nature of the substituents, the molecule would likely possess moderate values for these descriptors, aligning with the properties of many other biologically relevant pyrazole compounds.
Table 4: Global Chemical Reactivity Descriptors (Example Data)
| Descriptor | Formula | Typical Value Range |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -3.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |
| Global Softness (S) | 1 / η | 0.4 to 0.5 eV-1 |
| Electrophilicity Index (ω) | μ2 / 2η | 2.0 to 3.5 eV |
Note: This table provides example data based on typical values for substituted pyrazoles and is for illustrative purposes. Actual calculated values for this compound would require a specific DFT calculation.
Spectroscopic Property Prediction
Computational methods provide a powerful tool for predicting the spectroscopic characteristics of molecules, offering a bridge between theoretical models and experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to simulate its infrared, Raman, electronic, and nuclear magnetic resonance spectra.
Theoretical Vibrational Frequencies (IR and Raman)
The vibrational frequencies of this compound can be calculated using quantum chemical methods, most commonly DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p). derpharmachemica.comnih.govrsc.org These calculations, performed after optimizing the molecule's geometry to its lowest energy state, yield a set of harmonic vibrational frequencies corresponding to specific molecular motions (e.g., stretching, bending, and rocking). derpharmachemica.comrdd.edu.iq
The calculated frequencies are systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes of the molecule's functional groups. rsc.org This process allows for a detailed understanding of the molecule's vibrational behavior. nih.gov
Table 1: Representative Theoretical Vibrational Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
|---|---|---|
| N-H Stretch | ~3450 | Stretching of the pyrazole N-H bond |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl and pyrazole rings |
| C-H Stretch (Methoxy) | 2980 - 2850 | Asymmetric and symmetric stretching of the O-CH₃ group |
| C=C/C=N Stretch | 1610 - 1450 | Aromatic ring and pyrazole ring stretching vibrations |
| C-H Bend | 1450 - 1100 | In-plane bending of C-H bonds |
| C-O Stretch (Methoxy) | ~1250 | Stretching of the aryl-ether C-O bond |
Note: The values in this table are representative and based on computational studies of analogous pyrazole derivatives.
Electronic Absorption Spectra Prediction (TD-DFT)
The electronic absorption properties, which are observed experimentally via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide key parameters such as the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the primary electronic transitions, often involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com
For molecules like this compound, the transitions are typically π → π* in nature, localized on the aromatic and heterocyclic ring systems. nih.gov To improve accuracy, solvent effects are often included in the calculations using models like the Polarizable Continuum Model (PCM). mdpi.comnih.gov Functionals such as CAM-B3LYP are frequently used as they can provide more accurate results for charge-transfer excitations. researchgate.net
Table 2: Predicted Electronic Transition Data for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| λmax | 280 - 320 nm | Wavelength of maximum absorption |
| Oscillator Strength (f) | > 0.1 | Intensity of the electronic transition |
Note: The values are estimates based on TD-DFT studies of similar aromatic pyrazoles.
Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for this purpose. rsc.orgnih.govnih.gov The process begins with the optimization of the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). nih.gov
Following optimization, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus. youtube.com These absolute values are then converted to chemical shifts (δ) by referencing them to the values calculated for a standard compound, typically Tetramethylsilane (TMS), using the same level of theory. nih.gov The accuracy of the prediction can depend significantly on the chosen DFT functional and basis set. nih.gov
Table 3: Comparison of Hypothetical Experimental and GIAO-Calculated NMR Chemical Shifts (ppm)
| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
|---|---|---|
| Pyrazole N-H | 12.5 - 13.5 | 12.8 |
| Pyrazole C3-H | 7.5 - 7.8 | 7.6 |
| Phenyl C2'/C6'-H | 7.3 - 7.5 | 7.4 |
| Phenyl C3'/C5'-H | 6.9 - 7.1 | 7.0 |
| Methoxy O-CH₃ | 3.8 - 3.9 | 3.85 |
| Pyrazole C5 | ~140 | 141 |
| Pyrazole C4 | ~95 | 96 |
| Phenyl C1' | ~125 | 126 |
| Phenyl C4' | ~160 | 161 |
Note: These values are illustrative, based on known shifts for substituted pyrazoles and phenyl ethers, to demonstrate the expected correlation between experimental and theoretical data.
Tautomeric Preference and Stability Studies
For 1H-pyrazoles, the position of the proton on the nitrogen atoms is not fixed, leading to the possibility of tautomerism. researchgate.net In the case of this compound, the annular proton can reside on either the N1 or N2 nitrogen atom, giving rise to two potential tautomers.
Computational chemistry is used to determine the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry of each tautomer, the thermodynamically preferred form can be identified. researchgate.net The tautomer with the lower calculated energy is considered the more stable and is therefore expected to be the predominant species in the gas phase. researchgate.net The inclusion of solvent models can also be used to predict tautomeric preference in solution, as intermolecular interactions can influence the energy balance.
Investigation of Nonlinear Optical (NLO) Properties
Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant nonlinear optical (NLO) properties. nih.govtcichemicals.com These materials are of interest for applications in photonics and optical communications. tcichemicals.com For this compound, the methoxy group (-OCH₃) acts as an electron donor, while the pyrazole ring and bromine atom can act as part of the π-bridge and an electron-withdrawing component, respectively.
Theoretical calculations are essential for predicting the NLO response of a molecule. Key NLO-related parameters are calculated using quantum methods, including the static dipole moment (μ), the mean linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β₀). nih.govnih.gov A large β₀ value is a primary indicator of a high molecular NLO response. nih.gov These calculations are typically performed using DFT or Hartree-Fock (HF) methods with a suitable basis set. nih.gov The results of these computations can guide the synthesis of new materials with enhanced NLO capabilities. nih.gov
Note: The magnitude of these parameters is determined through computational analysis and is compared with reference materials like urea (B33335) to assess NLO potential.
Structure Activity Relationship Sar Principles in Pyrazole Chemistry
Influence of Substituent Nature and Position on Pyrazole (B372694) Bioactivity Profiles
The C4 position of the pyrazole ring is preferentially targeted by electrophilic substitution reactions. mdpi.com The introduction of a halogen, such as bromine, at this position can significantly modulate the compound's physicochemical properties and biological activity. Halogens can alter the electronic distribution within the pyrazole ring and participate in halogen bonding, a type of non-covalent interaction that can influence ligand-target binding.
4-Bromopyrazole itself is a known derivative used in the synthesis of more complex molecules and has been noted to inhibit mitochondrial functions such as oxidative phosphorylation. sigmaaldrich.com While direct SAR studies on 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole are not extensively documented, the impact of halogen substitution is a key consideration in medicinal chemistry. For instance, in a series of 4-quinazolylthiosemicarbazides, derivatives substituted with chlorine on the aromatic ring demonstrated the most effective antibacterial activity. nih.gov This highlights the general principle that halogen substitution can be a critical determinant of bioactivity.
Table 1: Examples of Biologically Active Halogenated Pyrazole Derivatives
| Compound Structure | Halogen Position | Observed Biological Activity | Reference |
|---|---|---|---|
| 9-Chloro-5-morpholino-1,2,4-triazolo[4,3-c]quinazoline-3-thione | Aromatic ring attached to the core | High antibacterial effect (MIC of 1 mg/L for E. coli) | nih.gov |
| 4-Bromopyrazole | 4-position of pyrazole | Inhibition of mitochondrial oxidative phosphorylation | sigmaaldrich.com |
| N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide | 4-position of pyrazole | Synthetic intermediate for thiazoline derivatives with potential antibacterial activity | nih.gov |
The presence of an aryl group at the C5 position of the pyrazole ring is a common feature in many biologically active compounds. The nature and substitution pattern of this aryl ring can profoundly influence activity. The 4-methoxyphenyl (B3050149) group, in particular, contains a methoxy (B1213986) (-OCH3) substituent, which is an electron-donating group. This group can affect the electronic properties of the entire molecule and participate in hydrogen bonding through its oxygen atom.
In the development of tubulin inhibitors, it was observed that moving from a phenyl group to a methoxyphenyl group at a key position progressively increased activity. acs.org Specifically, a para-methoxyphenyl substitution (like in the subject compound) resulted in a compound with an IC50 value of 0.084 µM against the SKOV3 cancer cell line. acs.org Further modification to a para-ethoxy group led to even greater potency, suggesting that the electronic and steric profile of this substituent is critical for interaction with the biological target. acs.org Similarly, another study found that a pyrazole derivative containing a 5-(4-methoxyphenyl) group was a potent inhibitor of epidermal growth factor receptor (EGFR) kinase, with an IC50 of 0.07 µM. nih.gov These findings underscore the favorable contribution of the 4-methoxyphenyl moiety to the bioactivity of pyrazole-based compounds.
Table 2: Influence of C5-Aryl Substituent on Anticancer Activity
| Compound Series | C5-Aryl Substituent | Biological Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones | Phenyl | SKOV3 | Slightly reduced potency vs. methylphenyl | acs.org |
| 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones | ortho-Methoxyphenyl | SKOV3 | Increased potency | acs.org |
| 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones | meta-Methoxyphenyl | SKOV3 | Further increased potency | acs.org |
| 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones | para-Methoxyphenyl | SKOV3 | 0.084 µM | acs.org |
| Pyrazole-1-carbothioamides | 5-(4-Methoxyphenyl) | EGFR Kinase | 0.07 µM | nih.gov |
The nitrogen atoms of the pyrazole ring are fundamental to its chemical character and biological activity. The hydrogen atom on the N1 nitrogen of an unsubstituted (1H) pyrazole can act as a hydrogen bond donor. This is a crucial interaction for anchoring the ligand to its biological target. Substitution at the N1 position removes this hydrogen bond donor capability and introduces different steric and electronic features, which can dramatically alter the compound's bioactivity profile. frontiersin.org
The unsubstituted pyrazole ring exhibits acidity due to the –NH group at the N1 position. researchgate.net This proton can be involved in crucial hydrogen bonding interactions within a receptor's active site. For example, molecular dynamics simulations of a pyrazole-based tubulin inhibitor showed that the pyrazole N1 atom formed a hydrogen bond with the α-Thr179 residue of tubulin, contributing to the stabilization of the complex. acs.org In contrast, N-substituted pyrazoles may rely on other parts of the molecule for key interactions or may fit differently into the binding pocket altogether. The choice between a 1H-pyrazole and an N-substituted pyrazole is therefore a critical decision in drug design, depending on the specific topology and amino acid composition of the target's active site.
Mechanistic Aspects of Pyrazole Derivatives' Molecular Interactions
The biological effect of a pyrazole derivative is initiated by its physical interaction with a macromolecular target, such as an enzyme or receptor. The principles of these interactions are governed by the compound's three-dimensional structure and its chemical properties, which dictate its binding affinity and selectivity.
The affinity of a ligand for its target is a measure of the strength of the binding interaction, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This binding is driven by a combination of non-covalent interactions, including:
Hydrogen Bonds: As discussed, the N1-H of the pyrazole ring can act as a hydrogen bond donor, while the N2 nitrogen can act as an acceptor. Other functional groups, like the oxygen of the 4-methoxyphenyl moiety, can also participate in hydrogen bonding.
Hydrophobic Interactions: The aryl rings of the 5-(4-methoxyphenyl) substituent are nonpolar and tend to interact favorably with hydrophobic pockets in a protein's active site. These interactions are a major driving force for binding. acs.org
Halogen Bonds: The bromine atom at the C4 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the binding site.
Selectivity, the ability of a drug to bind to its intended target with greater affinity than to other targets, is achieved by exploiting subtle differences in the shape and chemical environment of the binding sites of different proteins. For instance, the specific arrangement of the bromo and methoxyphenyl substituents on the pyrazole core creates a unique three-dimensional shape and electronic profile that will preferentially fit into a complementary binding pocket. Molecular docking studies are computational tools used to predict the binding mode and affinity of a ligand to a biological target, helping to rationalize the observed SAR and guide the design of more selective compounds. amazonaws.comtandfonline.commdpi.comnih.gov
Molecules are not static entities; they are dynamic and can adopt various conformations (shapes) through the rotation of single bonds. The 5-(4-methoxyphenyl) group in the title compound, for example, can rotate relative to the pyrazole ring. This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit optimally into a binding site—a concept known as "induced fit."
However, excessive flexibility can be detrimental, as the molecule may adopt many non-binding conformations, leading to an entropic penalty upon binding. Medicinal chemists often use strategies to constrain conformational flexibility, such as introducing cyclic structures, to lock the molecule into a more bioactive conformation. nih.govresearchgate.net
Molecular dynamics (MD) simulations are powerful computational techniques that simulate the movement of atoms in a molecule over time. iu.edu.sa These simulations can reveal the preferred conformations of a ligand both in solution and when bound to its target. By analyzing these dynamics, researchers can understand how the conformational preferences of a molecule like this compound influence its ability to be recognized by and bind to its biological target, thereby providing deeper insight into the mechanistic basis of its activity. acs.org
In Silico Approaches to Structure-Activity Correlation
In modern medicinal chemistry, in silico (computational) methods are indispensable for accelerating the drug discovery process. These techniques allow for the rational design of novel compounds and provide deep insights into the structure-activity relationships (SAR) that govern their biological effects. For the pyrazole scaffold, including derivatives like this compound, computational studies are pivotal in predicting how structural modifications will influence interactions with biological targets, thereby guiding the synthesis of more potent and selective agents. Key in silico approaches include molecular docking simulations to predict binding modes and affinities, and pharmacophore modeling to identify essential chemical features required for biological activity.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.netnih.gov This method is crucial for elucidating the molecular basis of a drug's mechanism of action. For a compound like this compound, docking simulations can forecast its binding pose within the active site of a target protein, estimate the strength of the interaction (binding affinity), and identify the key amino acid residues involved in the binding. researchgate.net
The process involves generating a three-dimensional model of the pyrazole derivative and placing it into the binding pocket of a protein whose structure has been determined, often through X-ray crystallography. alrasheedcol.edu.iq Sophisticated algorithms then explore various possible conformations and orientations of the ligand, calculating a "docking score" for each pose, which reflects the predicted binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.
Studies on various pyrazole derivatives have demonstrated the utility of this approach. For instance, docking analyses have shown that the pyrazole core can form critical hydrogen bonds and hydrophobic interactions with residues in the active sites of enzymes like kinases, thymidylate monophosphate kinase, and cyclooxygenases. ajpp.indergipark.org.tr For this compound, key predicted interactions would likely involve:
Hydrogen Bonding: The -NH group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.
Hydrophobic Interactions: The phenyl and methoxyphenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonding: The bromine atom at the 4-position can form halogen bonds, a specific type of non-covalent interaction that can enhance binding affinity.
π-π Stacking: The aromatic rings of the pyrazole and its substituents can stack with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein's active site.
By analyzing these interactions, researchers can understand why certain structural features are important for activity and rationally design modifications to improve potency. For example, the position and nature of substituents on the phenyl rings can be altered to optimize interactions with specific sub-pockets of the binding site. researchgate.net
| Pyrazole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrazole-triazine hybrid | P. falciparum | -8.5 to -9.2 | Arg A122, Ser A108, Asp A54 | nih.gov |
| N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | Thymidylate monophosphate kinase (TMPK) | -7.8 to -8.9 | Not Specified | ajpp.in |
| 4-(2-(4-Bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole | Acetylcholinesterase (AChE) | -10.8 | Not Specified | dergipark.org.tr |
| Pentoxifylline-pyrazole derivative | Epidermal Growth Factor Receptor (EGFR) | -7.5 to -8.5 (GoldScore) | Not Specified | alrasheedcol.edu.iq |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is another powerful in silico tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is not a real molecule but rather an abstract map of the key interaction points required for binding to a receptor. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.gov
This approach is particularly useful when the 3D structure of the biological target is unknown. By aligning a set of known active molecules (in this case, various biologically active pyrazole derivatives), computational software can identify the common chemical features and their spatial relationships that are critical for their activity. The resulting pharmacophore model serves as a 3D query for screening large virtual databases of compounds to identify new, structurally diverse molecules that are likely to be active.
For pyrazole-based compounds, pharmacophore models have been successfully developed to guide the design of new inhibitors for targets such as Mycobacterium tuberculosis. nih.gov A typical pharmacophore model for a pyrazole inhibitor might include:
An aromatic ring feature corresponding to one of the phenyl substituents.
A hydrophobic feature, also from a phenyl ring or another nonpolar group.
A hydrogen bond donor, represented by the pyrazole -NH.
A hydrogen bond acceptor, represented by a pyrazole nitrogen or a substituent like the oxygen of the methoxy group in this compound.
Once a pharmacophore model is established, it becomes a vital tool for lead optimization. Medicinal chemists can use the model to design new derivatives of a lead compound, like this compound, ensuring that the new structures retain the essential pharmacophoric features. This strategy helps in prioritizing which analogs to synthesize, saving significant time and resources. It allows for systematic structural modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), ultimately leading to the development of superior drug candidates. tandfonline.com
| Pharmacophoric Feature | Structural Origin in Pyrazole Derivatives | Importance in Receptor Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | -NH group of the pyrazole ring | Forms key hydrogen bonds with backbone or side-chain acceptors (e.g., C=O, -OH) in the receptor. |
| Hydrogen Bond Acceptor (HBA) | N atom of the pyrazole ring; Oxygen in methoxy or carbonyl groups | Accepts hydrogen bonds from donor groups (e.g., -NH, -OH) in the receptor. |
| Aromatic Ring (AR) | Pyrazole ring; Phenyl substituents | Engages in π-π stacking or hydrophobic interactions with aromatic amino acids. |
| Hydrophobic Feature (HY) | Phenyl groups, alkyl chains | Occupies hydrophobic pockets in the receptor's active site, contributing to binding affinity. |
Chemical Reactivity and Derivatization Strategies for 4 Bromo 5 4 Methoxyphenyl 1h Pyrazole
Reactivity at the Bromine Atom (4-Position)
The bromine atom at the 4-position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity. Its reactivity is dominated by two major classes of reactions: transition-metal-catalyzed cross-coupling and halogen-metal exchange. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromo-substituent at the C4 position of the pyrazole is well-suited for this purpose. nih.gov Among the most widely used methods are the Suzuki-Miyaura and Sonogashira coupling reactions.
The Suzuki-Miyaura coupling utilizes a palladium catalyst, typically with a phosphine (B1218219) ligand, and a base to couple the bromopyrazole with an organoboron reagent, such as an aryl or heteroaryl boronic acid. researchgate.netnii.ac.jpmdpi.com This reaction is highly efficient for creating biaryl and heteroaryl-aryl structures. The general tolerance of the Suzuki coupling for a wide range of functional groups makes it an ideal method for the late-stage functionalization of complex molecules. mdpi.com
The Sonogashira coupling provides a direct route to substituted alkynes by coupling the bromopyrazole with a terminal alkyne. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The resulting arylalkynes are valuable intermediates that can undergo further transformations.
| Reaction Name | Coupling Partner | Catalyst System | Resulting Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl-5-(4-methoxyphenyl)-1H-pyrazole |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Alkynyl)-5-(4-methoxyphenyl)-1H-pyrazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃) | 4-(Alkenyl)-5-(4-methoxyphenyl)-1H-pyrazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand | 4-(Amino)-5-(4-methoxyphenyl)-1H-pyrazole |
Halogen-metal exchange offers an alternative pathway to functionalize the 4-position by creating a potent nucleophilic pyrazole intermediate. nih.gov This reaction is typically achieved by treating the 4-bromopyrazole with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgresearchgate.net
The exchange process replaces the bromine atom with a lithium atom, generating a highly reactive 4-lithiopyrazole species. harvard.edu This organolithium intermediate can then be quenched with a wide variety of electrophiles to introduce diverse functional groups at the C4 position. flowfrontier.co.jp The versatility of this method allows for the installation of groups that are not easily accessible through cross-coupling chemistry.
| Electrophile | Reagent Example | Resulting Functional Group at C4 |
| Proton Source | H₂O | -H (Debromination) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | -C(OH)R₂ |
| Carboxylation | CO₂ (gas), then H⁺ quench | -COOH (Carboxylic Acid) |
| Formylation | Dimethylformamide (DMF) | -CHO (Aldehyde) |
| Alkylation | Alkyl Halide (e.g., CH₃I) | -Alkyl (e.g., -CH₃) |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
Reactivity of the Pyrazole Nitrogen Atoms (N1)
The pyrazole ring contains two nitrogen atoms. In the 1H-pyrazole tautomer, the N1 position bears a hydrogen atom that is weakly acidic and can be removed by a base. The resulting pyrazolate anion is a strong nucleophile and can be readily functionalized.
N-Alkylation is a common modification achieved by treating the pyrazole with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.netgoogle.com This reaction typically proceeds with high regioselectivity for the N1 position, especially when the C5 substituent (the 4-methoxyphenyl (B3050149) group) provides steric hindrance that disfavors reaction at the N2 position. acs.orgsci-hub.se
N-Arylation can also be accomplished, often through transition-metal-catalyzed methods like the Buchwald-Hartwig or Ullmann coupling reactions, which couple the pyrazole with an aryl halide. researchgate.netsemanticscholar.orglookchem.com These reactions expand the structural diversity by attaching various aryl or heteroaryl rings directly to the pyrazole nitrogen.
Modifications of the (4-Methoxyphenyl) Substituent
The 4-methoxyphenyl group at the C5 position offers another site for derivatization, primarily through modification of the methoxy (B1213986) group.
Demethylation of the aryl methyl ether is a key transformation that converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), yielding a phenol (B47542). This is commonly achieved using strong reagents such as boron tribromide (BBr₃), or under milder conditions with reagents like pyridinium (B92312) hydrochloride at high temperatures. mdma.chresearchgate.net The resulting phenolic hydroxyl group is a versatile functional handle. It can be alkylated to form new ethers, acylated to form esters, or used in reactions like the Williamson ether synthesis. This modification is particularly useful for structure-activity relationship studies, as the hydrogen-bonding capability of the phenol can significantly alter the biological properties of the molecule compared to the parent methoxy compound. google.com
Synthesis of Diverse Analogs through Strategic Derivatization
The true synthetic utility of 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole lies in the ability to strategically combine the aforementioned reactions to create a wide array of complex analogs. By controlling the sequence of reactions, chemists can systematically modify each reactive site on the molecule.
For instance, a synthetic sequence could begin with a Suzuki-Miyaura coupling to install a new aryl group at the C4 position. The resulting 4-aryl-5-(4-methoxyphenyl)-1H-pyrazole can then undergo N-alkylation at the N1 position. Finally, demethylation of the methoxy group would yield a third point of diversity. This strategic approach allows for the generation of large libraries of compounds from a single, versatile starting material, which is a highly efficient strategy in modern drug discovery and materials science.
| Step 1 (C4-Position) | Step 2 (N1-Position) | Step 3 (Phenyl Group) | Final Analog Structure |
| Suzuki Coupling (with Phenylboronic acid) | N-Alkylation (with Methyl iodide) | - | 1-Methyl-4-phenyl-5-(4-methoxyphenyl)-pyrazole |
| Halogen-Metal Exchange (then quench with CO₂) | - | - | 5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid |
| - | N-Alkylation (with Ethyl bromide) | Demethylation (with BBr₃) | 4-(5-(4-Bromo-1-ethyl-1H-pyrazol-5-yl))phenol |
| Sonogashira Coupling (with Phenylacetylene) | N-Arylation (with Iodobenzene) | - | 1-Phenyl-5-(4-methoxyphenyl)-4-(phenylethynyl)-pyrazole |
Future Directions and Research Perspectives in 4 Bromo 5 4 Methoxyphenyl 1h Pyrazole Research
Development of More Efficient and Sustainable Synthetic Routes
Future synthetic research will likely pivot away from traditional methods towards more sophisticated and environmentally responsible strategies. The focus will be on developing novel synthetic pathways for 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole that maximize efficiency and sustainability. This involves the adoption of green chemistry principles, such as utilizing aqueous solvent systems and developing one-pot, multicomponent reactions (MCRs) to reduce waste and energy consumption. researchgate.netthieme-connect.commdpi.com
Modern approaches such as continuous flow synthesis offer a promising avenue for producing pyrazole (B372694) derivatives with enhanced safety and scalability. mit.edu The use of innovative catalytic systems, including nanocatalysts or reusable heterogeneous catalysts, is another key area of exploration. researchgate.net These advanced methods aim to improve reaction yields, shorten reaction times, and simplify the purification process, making the synthesis of this compound more economically and environmentally viable. researchgate.netmdpi.com
| Synthetic Strategy | Objective & Key Advantages | Relevant Research Trend |
| Green Chemistry Protocols | Minimize environmental impact by using aqueous media, reducing solvent use, and employing eco-friendly catalysts. | Use of water as a solvent, catalyst-free reactions under ultrasound. researchgate.netthieme-connect.com |
| Multicomponent Reactions (MCRs) | Improve efficiency by combining multiple starting materials in a single step, reducing time and waste. | One-pot synthesis of highly substituted pyrazoles. mdpi.commdpi.com |
| Continuous Flow Synthesis | Enhance safety, control, and scalability of reactions in a closed, automated system. | Rapid, modular synthesis of functionalized pyrazoles. mit.edu |
| Advanced Catalysis | Increase reaction rates and yields using novel catalysts like nanocatalysts or reusable solid-supported catalysts. | Development of stable and reusable catalytic systems. researchgate.net |
Application of Advanced Spectroscopic Techniques for Real-Time Monitoring
To optimize the newly developed synthetic routes, the integration of Process Analytical Technology (PAT) will be crucial. mt.comglobalresearchonline.net PAT utilizes in-line or on-line analytical tools to monitor reaction progress in real-time, ensuring process stability and consistent product quality. mt.compolito.it For the synthesis of this compound, advanced spectroscopic techniques could be employed for real-time analysis.
Methods such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and the final product without the need for intermittent sampling. analytik.newsmdpi.comamericanpharmaceuticalreview.com This real-time monitoring allows for precise control over critical process parameters, leading to improved yields and purity. analytik.newsresearchgate.net Low-field NMR spectroscopy, in particular, is emerging as a robust tool for real-time quality control in continuous flow processes. analytik.news
| Spectroscopic Technique | Application in Real-Time Monitoring | Potential Benefits |
| FTIR Spectroscopy | Tracks changes in functional groups to monitor reactant consumption and product formation. americanpharmaceuticalreview.com | Provides continuous data, helps determine reaction endpoints, and ensures process consistency. americanpharmaceuticalreview.com |
| Raman Spectroscopy | Offers molecular-level information by probing vibrational modes, suitable for on-line monitoring. mdpi.com | Non-destructive, highly specific, and can be used with fiber-optic probes directly in the reaction vessel. mdpi.com |
| Low-Field NMR Spectroscopy | Quantifies reactant and product concentrations in real-time within a flow system. analytik.news | Enables automated control, improves safety, and boosts the performance of continuous processes. analytik.news |
Integration of Machine Learning and AI in Predictive Computational Chemistry
The synergy between computational chemistry and artificial intelligence (AI) is set to revolutionize molecular design and discovery. eurasianjournals.comeurasianjournals.com Future research on this compound will increasingly rely on machine learning (ML) and AI to accelerate progress. eurasianjournals.com These technologies can be used to build predictive models for various molecular properties, including bioactivity, toxicity, and pharmacokinetic profiles. researchgate.net
Deeper Exploration of Structure-Function Relationships at the Molecular Level
A fundamental aspect of future research will be to gain a deeper understanding of the structure-function relationships (SFR) and structure-activity relationships (SAR) of this compound. researchgate.netigi-global.comnih.gov This involves the systematic synthesis of a library of analogues where the substituents on the pyrazole core—specifically the bromo and 4-methoxyphenyl (B3050149) groups—are methodically varied.
By evaluating the biological activity of these analogues, researchers can elucidate how specific structural modifications influence the compound's function. nih.govmdpi.com For instance, altering the position or nature of the halogen or modifying the substituent on the phenyl ring could dramatically impact biological efficacy. mdpi.com These experimental findings, when coupled with computational modeling, can reveal key molecular interactions and pharmacophoric features essential for activity, providing a rational basis for the design of more potent and selective derivatives. igi-global.comnih.gov
Synergistic Combination of Experimental and Computational Methodologies
The future of chemical and pharmaceutical research lies in the tight integration of experimental and computational methods. acs.orgresearchgate.net For this compound, a synergistic approach will be paramount. Computational techniques like molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations can predict the behavior of the molecule, its binding modes to biological targets, and its electronic properties. eurasianjournals.comeurasianjournals.comchemrevlett.com
These computational predictions serve as hypotheses that guide targeted experimental work, such as synthesis and biological testing. nih.govresearchgate.net In turn, the experimental results provide crucial data to validate and refine the computational models, creating a powerful feedback loop. researchgate.netnih.gov This combined strategy accelerates the drug discovery pipeline by focusing laboratory efforts on the most promising avenues, ultimately leading to a more efficient and insightful research process. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
